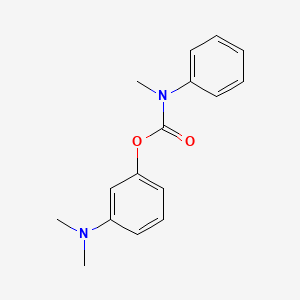
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is a complex organic compound with a unique structure that combines elements of crotonic acid, hydroxy groups, methyl esters, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate typically involves multiple steps. One common method starts with the esterification of crotonic acid using sulfuric acid as a catalyst to form crotonate esters . The next step involves the introduction of hydroxy and dichloropropyl groups through a series of substitution reactions. Finally, the phosphate group is added using isopropyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of crotonaldehyde to form crotonic acid, followed by esterification and subsequent functional group modifications . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate undergoes various chemical reactions, including:
Oxidation: Converts crotonic acid to butyric acid.
Reduction: Reduces crotonic acid to butyric acid using zinc and sulfuric acid.
Substitution: Introduces halogen or hydroxy groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc, chlorine, bromine, and potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include butyric acid, 2,3-dihalobutyric acids, and 2,3-dihydroxybutyric acid .
Scientific Research Applications
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A short-chain unsaturated carboxylic acid with similar structural elements.
Butyric acid: A saturated carboxylic acid formed from the reduction of crotonic acid.
2,3-Dihalobutyric acids: Formed from the halogenation of crotonic acid.
Uniqueness
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64011-85-4 |
|---|---|
Molecular Formula |
C11H19Cl2O6P |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
methyl (Z)-3-[2,3-dichloropropoxy(propan-2-yloxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C11H19Cl2O6P/c1-8(2)18-20(15,17-7-10(13)6-12)19-9(3)5-11(14)16-4/h5,8,10H,6-7H2,1-4H3/b9-5- |
InChI Key |
IXHNRIFZCJCUQN-UITAMQMPSA-N |
Isomeric SMILES |
CC(C)OP(=O)(OCC(CCl)Cl)O/C(=C\C(=O)OC)/C |
Canonical SMILES |
CC(C)OP(=O)(OCC(CCl)Cl)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)


